Titanium(4+) 2-ethoxyethanolate
CAS No.: 71965-15-6
Cat. No.: VC16963533
Molecular Formula: C16H36O8Ti
Molecular Weight: 404.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71965-15-6 |
|---|---|
| Molecular Formula | C16H36O8Ti |
| Molecular Weight | 404.32 g/mol |
| IUPAC Name | 2-ethoxyethanolate;titanium(4+) |
| Standard InChI | InChI=1S/4C4H9O2.Ti/c4*1-2-6-4-3-5;/h4*2-4H2,1H3;/q4*-1;+4 |
| Standard InChI Key | VYAFFHVUTBDKTB-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC[O-].CCOCC[O-].CCOCC[O-].CCOCC[O-].[Ti+4] |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
Titanium ethoxide is traditionally synthesized via the reaction of titanium tetrachloride (TiCl₄) with ethanol in the presence of a base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
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This method ensures high purity, with proton NMR spectroscopy (¹H NMR) serving as the primary analytical tool for quality assessment. The ¹H NMR spectrum of Ti(OEt)₄ in chloroform-d reveals distinct signals at 4.36 ppm (quartet, CH₂ groups) and 1.27 ppm (triplet, CH₃ groups), confirming the integrity of the ethoxide ligands .
Structural Insights
Contrary to its simple empirical formula, titanium ethoxide exists as a tetrameric cluster, [Ti₄(OEt)₁₆], in both solid and liquid states. Each titanium center adopts an octahedral geometry, with two terminal ethoxide ligands and four bridging ligands connecting adjacent metal atoms. This arrangement confers a virtual C₂h symmetry to the M₄O₁₆ core, a structural motif shared with zirconium ethoxide . The tetrameric configuration is destabilized in bulkier alkoxides, such as titanium isopropoxide, which adopts a monomeric tetrahedral structure due to steric hindrance .
Table 1: Key Physical Properties of Titanium(4+) Ethoxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂₀O₄Ti | |
| Molecular Weight | 228.11 g/mol | |
| Boiling Point | 228°C | |
| Solubility | Immiscible in water | |
| ¹H NMR (CHCl₃-d) | 4.36 ppm (CH₂), 1.27 ppm (CH₃) |
Applications in Nanomaterial Synthesis
One-Pot Synthesis of TiO₂ Nanoparticles
A groundbreaking 2024 study demonstrated the utility of titanium ethoxide in producing high-surface-area TiO₂ nanoparticles through a template-free, one-pot reaction. By varying the ratios of ethanol, acetic acid, and water under reflux, researchers achieved precise control over crystallinity and phase composition :
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Amorphous TiO₂: Excess ethanol yielded amorphous nanoparticles with a surface area of 350 m²/g.
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Crystalline Anatase: Increasing water content produced anatase-phase TiO₂ (310 m²/g).
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Triphasic TiO₂: Eliminating ethanol resulted in a mixture of anatase (40.5%), rutile (25.5%), and brookite (34%) .
Photocatalytic Performance
The amorphous TiO₂ nanoparticles exhibited superior photocatalytic activity, degrading 94–99% of methylene blue (MB) within 10 minutes under UV light. Kinetic studies revealed pseudo-first-order rate constants () of up to , outperforming crystalline counterparts by a factor of 1.5 . This enhancement is attributed to the higher surface area and defect-rich structure of amorphous materials, which facilitate charge carrier separation.
Comparative Analysis of Titanium Alkoxides
Titanium Methoxide vs. Ethoxide
Titanium methoxide (Ti(OMe)₄) shares the tetrameric structure of its ethoxide analog but exhibits reduced thermal stability due to the smaller methoxy ligands. Its lower boiling point (198°C) and higher reactivity toward hydrolysis limit its utility in controlled syntheses .
Titanium Isopropoxide: A Monomeric Contrast
In contrast to the tetrameric ethoxide, titanium isopropoxide (Ti(OPrⁱ)₄) exists as a monomer with a tetrahedral geometry. The steric bulk of the isopropoxy groups prevents bridging interactions, rendering it less prone to oligomerization. This structural difference makes it preferable for sol-gel processes requiring gradual hydrolysis .
Industrial and Research Applications
Catalysis
Titanium ethoxide catalyzes esterification and transesterification reactions, critical in biodiesel production. Its Lewis acidity activates carbonyl groups, enabling efficient conversion of triglycerides to fatty acid methyl esters (FAMEs) .
Thin-Film Deposition
In chemical vapor deposition (CVD), titanium ethoxide serves as a precursor for TiO₂ thin films used in photovoltaics and anti-reflective coatings. Films deposited at 400–600°C exhibit anatase or rutile phases, with optical bandgaps tunable between 3.0 and 3.2 eV .
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